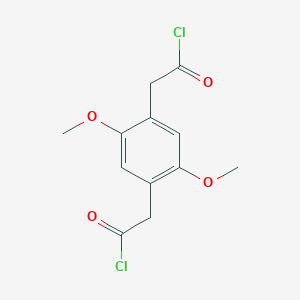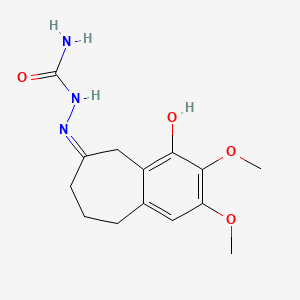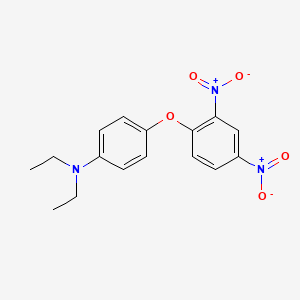![molecular formula C18H23NS2 B14653401 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine CAS No. 52785-92-9](/img/structure/B14653401.png)
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is an organic compound characterized by the presence of benzylsulfanyl groups attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine typically involves the reaction of benzyl mercaptan with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanamine derivatives without benzylsulfanyl groups.
Substitution: Various substituted ethanamine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)ethylpyridine
- 2-(benzylsulfanyl)benzothiazole
Uniqueness
2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is unique due to its dual benzylsulfanyl groups attached to an ethanamine backbone. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of two benzylsulfanyl groups allows for more versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
52785-92-9 |
|---|---|
Molekularformel |
C18H23NS2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-(2-benzylsulfanylethyl)ethanamine |
InChI |
InChI=1S/C18H23NS2/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI-Schlüssel |
FMFUWFYPONWFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCNCCSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)



![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)






